Product packaging for Sodium;fluoro(methoxy)phosphinate(Cat. No.:CAS No. 15842-95-2)

Sodium;fluoro(methoxy)phosphinate

Cat. No.: B579730
CAS No.: 15842-95-2
M. Wt: 135.994
InChI Key: QLKNWRBTJUSDQN-UHFFFAOYSA-M
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Description

Contextualization within Modern Chemical Research Paradigms

Modern chemical research is increasingly driven by the pursuit of novel molecular architectures with precisely controlled properties and functions. This paradigm has shifted from traditional trial-and-error methods to a more integrated approach that combines theoretical calculations, automated synthesis, and artificial intelligence to accelerate discovery. nso-journal.org Organophosphorus chemistry, a vibrant and rapidly expanding field, is at the forefront of this evolution. nih.gov It is recognized as a critical area of science, not only for its fundamental contributions to our understanding of chemical bonding and reactivity but also for its wide-ranging applications in medicine, agriculture, and materials science. nih.govmdpi.com The development of innovative synthetic methodologies and the exploration of unique phosphorus-containing functional groups are central to this "golden age of phosphorus chemistry". nih.gov

Significance of Organophosphorus Compounds in Mechanistic and Synthetic Chemistry

Organophosphorus compounds are indispensable in both mechanistic and synthetic chemistry. Their diverse reactivity and structural versatility make them powerful tools for constructing complex molecules and for probing reaction mechanisms. For instance, phosphonates are widely used in the Horner-Wadsworth-Emmons reaction for alkene synthesis, while phosphines are crucial ligands in transition-metal catalysis. frontiersin.org The ability of the phosphorus atom to exist in multiple oxidation states and coordination environments allows for a rich and varied chemistry. wiley.com Furthermore, organophosphorus compounds have been instrumental in the development of asymmetric catalysis, where chiral phosphine (B1218219) ligands can induce high stereoselectivity in chemical transformations. frontiersin.org The study of reaction intermediates and the elucidation of reaction pathways in organophosphorus chemistry, often aided by techniques like ³¹P NMR spectroscopy, provide fundamental insights into chemical reactivity. researchgate.net

Unique Aspects of Fluoro- and Methoxy-Substituted Phosphinate Structures

The introduction of fluoro- and methoxy-substituents into phosphinate structures imparts unique electronic and steric properties. Fluorine, being the most electronegative element, can significantly alter the reactivity and stability of a molecule through strong inductive effects. nih.gov The presence of a fluorine atom on the phosphorus center can influence the electrophilicity of the phosphorus atom and the strength of the P-O and P-C bonds. This can have profound implications for the compound's reactivity towards nucleophiles and its potential applications as a precursor in chemical synthesis. nih.gov

The methoxy (B1213986) group, on the other hand, can act as an electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. The interplay of these electronic effects, combined with the steric bulk of the methoxy group, can modulate the reactivity and conformational preferences of the phosphinate. nih.gov The combination of both a fluoro and a methoxy substituent on a phosphinate core, as in the fluoro(methoxy)phosphinate (B14744746) anion, is expected to result in a unique balance of electronic properties, making it an intriguing target for fundamental research.

Historical Trajectories and Contemporary Relevance of Complex Organophosphorus Systems in Fundamental Research

The history of organophosphorus chemistry dates back to the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), reported in 1848. researchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate in 1854, which was later identified as the first organophosphorus cholinesterase inhibitor. mdpi.comresearchgate.net The field saw rapid development in the mid-20th century, spurred by research into insecticides and chemical warfare agents. researchgate.networldscientific.comnih.gov This early work laid the foundation for our current understanding of the reactivity and biological activity of organophosphorus compounds.

In contemporary research, the focus has shifted towards the design and synthesis of highly complex and functionalized organophosphorus systems for a variety of applications. ox.ac.uk Researchers are exploring novel phosphorus-containing heterocycles, polymers, and materials with unique electronic, optical, and catalytic properties. frontiersin.org The development of new synthetic methods that allow for the precise installation of phosphorus-based functional groups into complex molecules remains a key area of investigation. researchgate.net The study of complex organophosphorus systems, including those with unique substituent patterns like fluoro- and methoxy-phosphinates, continues to push the boundaries of our understanding of chemical structure and reactivity, with potential applications in areas ranging from catalysis to medicinal chemistry. frontiersin.org

Data Tables

Table 1: Representative Physicochemical Properties of Substituted Phosphinates

Compound/IonFormulaMolecular Weight ( g/mol )Key Feature
Sodium Hypophosphite MonohydrateNaPH₂O₂·H₂O105.99Parent phosphinate salt fujifilm.com
Sodium MonofluorophosphateNa₂PO₃F143.95Related fluorinated phosphorus salt nih.gov
Sodium FluoroacetateC₂H₂FNaO₂100.02Example of a simple fluorinated organic salt nih.gov
4-Fluoro-4'-methoxybiphenylC₁₃H₁₁FO202.22Example of a molecule with both fluoro and methoxy groups nih.gov

This table presents data for related compounds to provide context for the properties of sodium;fluoro(methoxy)phosphinate, for which specific experimental data is not widely available.

Table 2: Common Spectroscopic Techniques in Organophosphorus Chemistry

TechniqueApplicationInformation Obtained
³¹P NMR SpectroscopyStructural ElucidationChemical environment of the phosphorus nucleus, P-C and P-H coupling constants, identification of intermediates. researchgate.net
¹H NMR SpectroscopyStructural ElucidationPresence and connectivity of protons in the molecule. researchgate.net
¹⁹F NMR SpectroscopyStructural ElucidationPresence and electronic environment of fluorine atoms. nih.gov
Mass SpectrometryMolecular Weight DeterminationPrecise mass of the molecule and its fragments.
Infrared (IR) SpectroscopyFunctional Group AnalysisIdentification of key functional groups like P=O, P-O-C, and C-F bonds.

This table outlines the primary analytical methods used to characterize organophosphorus compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3FNaO3P B579730 Sodium;fluoro(methoxy)phosphinate CAS No. 15842-95-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;fluoro(methoxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNWRBTJUSDQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FNaO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724634
Record name sodium;fluoro(methoxy)phosphinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.995 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15842-95-2
Record name sodium;fluoro(methoxy)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Fluoro Methoxy Phosphinates

Novel Synthetic Routes to Sodium;fluoro(methoxy)phosphinate (B14744746)

The synthesis of sodium;fluoro(methoxy)phosphinate presents a unique challenge due to the presence of multiple functional groups on the phosphorus atom. Novel synthetic routes are being developed to control the stereochemistry and achieve high yields.

Stereoselective Synthesis Approaches for Chiral Phosphinate Centers

The phosphorus atom in a molecule like fluoro(methoxy)phosphinate is a stereocenter when the fourth substituent (an alkyl or aryl group) is not hydrogen. The synthesis of enantiomerically pure P-stereogenic compounds is of significant interest and is often achieved through several key strategies. bohrium.com

One common approach involves the use of chiral auxiliaries. For instance, readily available chiral amino alcohols can be used as templates to synthesize P-stereogenic secondary phosphine (B1218219) oxides (SPOs) or H-phosphinates with high enantiomeric excess. researchgate.net These chiral intermediates can then undergo further transformations. For example, optically pure H-phosphinates can undergo stereospecific nucleophilic substitution with organometallic reagents, which proceeds with inversion of configuration at the phosphorus center, to yield chiral tertiary phosphine oxides. acs.org

Another powerful method is the catalytic asymmetric synthesis. Transition metal complexes featuring chiral ligands are widely used to catalyze reactions that create the P-chiral center. mdpi.com For instance, the enantioselective cross-coupling of secondary phosphines with halides can be catalyzed by chiral platinum or ruthenium complexes through a dynamic kinetic resolution mechanism. nih.gov Organocatalysis has also emerged as a potent tool. Chiral guanidinium (B1211019) salts, for example, have shown high efficiency in catalyzing the stereoselective hydrophosphinylation of imines to produce optically active α-amino-C-phosphinates. nih.gov

The table below summarizes some of the key approaches to stereoselective synthesis of P-chiral phosphorus compounds.

Method Description Key Features Reference(s)
Chiral Auxiliaries Readily available chiral molecules (e.g., amino alcohols) are temporarily incorporated to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step.High diastereoselectivity; well-established procedures. researchgate.net
Catalytic Kinetic Resolution A chiral catalyst preferentially reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and enriched.Can provide access to both enantiomers of the product or precursor. nih.gov
Asymmetric Catalysis A small amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity.Highly efficient; can be applied to a wide range of substrates. bohrium.commdpi.com
Substrate-Controlled Diastereoselective Synthesis A chiral center already present in the substrate molecule directs the stereochemistry of the newly formed phosphorus center.Relies on the steric and electronic properties of the existing chiral moiety. nih.gov

Exploration of Phosphonylation Reactions for P-C Bond Formation

The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry and essential for synthesizing phosphinate derivatives. mdpi.com Several classical and modern methods are employed for this purpose.

The Michaelis-Arbuzov reaction is a widely used method for forming P-C bonds. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). researchgate.net This reaction can be adapted for phosphinates by using phosphonites or phosphinites as the phosphorus-containing starting material. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine oxides with aryl or vinyl halides, is another powerful tool for P-C bond formation. researchgate.net Modern variations of the Hirao reaction may not require expensive phosphine ligands, making the process more cost-effective. researchgate.net

Radical reactions also provide a pathway to P-C bonds. For instance, the addition of sodium hypophosphite to alkenes or alkynes, initiated by a radical initiator, can form P-C bonds under mild conditions. nih.gov Furthermore, direct C-H functionalization methods are emerging, where a C-H bond is directly converted to a C-P bond, often with the aid of a transition metal catalyst.

The table below outlines several key reactions for P-C bond formation.

Reaction Reactants Catalyst/Conditions Description Reference(s)
Michaelis-Arbuzov Reaction Trivalent phosphorus ester (e.g., phosphite) + Alkyl halideHeat; Lewis acid (optional)Forms a P-C bond through nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation. researchgate.net
Hirao Reaction H-phosphinate/H-phosphonate + Aryl/Vinyl halidePalladium catalyst (e.g., Pd(OAc)₂)A cross-coupling reaction that is highly versatile for creating aryl-P and vinyl-P bonds. researchgate.net
Pudovik Reaction H-phosphinate/H-phosphonate + Aldehyde/ImineBase catalystAddition of the P-H bond across a carbonyl or imine double bond. mdpi.com
Radical Addition Sodium hypophosphite + Alkene/AlkyneRadical initiator (e.g., R₃B/air)Forms P-C bonds under mild, room-temperature conditions. nih.gov
Aryne Chemistry Aryne precursor + Phosphorus nucleophileMild conditionsCircumvents the need for transition-metal catalysts in P-arylation reactions. organic-chemistry.org

Development of Efficient Fluorination Techniques at Phosphorus Centers

The introduction of a fluorine atom directly onto a phosphorus center is a critical step in the synthesis of fluoro(methoxy)phosphinate. This can be challenging due to the high strength of the P=O bond in pentavalent phosphorus precursors. nih.gov Both nucleophilic and electrophilic fluorination strategies have been developed.

Traditional methods often involve the conversion of a phosphorus(V) acid or ester into a phosphoryl chloride, followed by a halogen exchange reaction with a fluoride (B91410) salt. researchgate.net However, the harsh reagents and conditions can limit functional group tolerance.

More recent developments focus on direct fluorination methods. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are capable of fluorinating secondary phosphine oxides and other P(O)-H compounds under mild conditions. researchgate.netwikipedia.org Another approach involves the activation of phosphonates or phosphonic acids to make the phosphorus center more electrophilic. For example, treatment with triflic anhydride (B1165640) (Tf₂O) can activate the P=O group, enabling subsequent nucleophilic fluorination with a fluoride source. nih.gov

A summary of common fluorinating agents for phosphorus compounds is provided in the table below.

Fluorinating Agent Type Precursor Type Key Features Reference(s)
Selectfluor ElectrophilicP(O)-H compoundsMild conditions, high efficiency, commercially available. researchgate.netmdpi.com
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicP(O)-H compoundsStable, crystalline solid; effective for various substrates. wikipedia.org
Cyanuric Fluoride Nucleophilic (via activation)P(O)-OH compoundsHigh yields, easy workup, byproduct is easily removed. researchgate.net
Sulfuryl Fluoride (SO₂F₂) Nucleophilic (via activation)P(O)-H, P(O)-OHEfficient fluorination strategy for various phosphorus acids. researchgate.net
Triflic Anhydride (Tf₂O) / Fluoride Source Activation / NucleophilicAlkyl phosphonatesActivates the P=O bond for subsequent fluorination at room temperature. nih.gov

Mechanistic Studies of Alkoxy Group Incorporation via Transesterification or Alkoxylation

The methoxy (B1213986) group in this compound can be introduced through several methods, primarily involving the esterification or alcoholysis of a suitable phosphorus acid precursor or the direct alkoxylation of a phosphorus center.

Transesterification, or alcoholysis, is a common method where an existing phosphinate ester is reacted with an alcohol (in this case, methanol) to exchange the alkoxy group. tandfonline.com These reactions can be driven to completion by using a large excess of the new alcohol and can be catalyzed by acids or ionic liquids. Microwave irradiation has been shown to accelerate these transformations significantly. mdpi.com For instance, the transesterification of ethyl phenyl-H-phosphinate with various alcohols, including methanol (B129727), can be achieved under microwave conditions. mdpi.com

Direct esterification of a phosphinic acid is another viable route. For example, phenyl-H-phosphinic acid can be esterified with alcohols under microwave-assisted conditions to yield the corresponding alkyl phenyl-H-phosphinates. mdpi.com

Mechanistic studies indicate that the hydrolysis and alcoholysis of phosphinates are often acid-catalyzed processes. tandfonline.com In some cases, particularly with more reactive phosphorus centers, direct alkoxylation can occur. Electrochemical methods for C-H alkoxylation have also been developed for related phosphinamides, suggesting potential future pathways for direct alkoxylation at a phosphorus-bound substituent. researchgate.net

Salt Formation Strategies for this compound

The final step in the synthesis is the formation of the sodium salt. This is typically a straightforward acid-base reaction. If the synthetic route yields the neutral fluoro(methoxy)phosphinic acid, it can be deprotonated by treatment with a suitable sodium base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860).

Alternatively, if the synthesis proceeds through a precursor that is already a salt, a salt metathesis reaction can be employed. For example, if a lithium or potassium salt of the phosphinate is formed during the synthesis, it can be converted to the sodium salt by treatment with a sodium salt that will precipitate the lithium or potassium counterion.

Precursor Design and Synthesis for Fluoro(methoxy)phosphinates

A common strategy in organophosphorus chemistry is to start with a simple, commercially available phosphorus compound and build complexity. Phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) are traditional starting points, though their high reactivity and toxicity have led to the development of greener alternatives. mdpi.com A more modern and sustainable approach might begin with sodium hypophosphite (NaH₂PO₂), which is stable, cost-effective, and environmentally benign. mdpi.com

Below are some potential synthetic strategies starting from different precursors:

Starting Precursor Synthetic Strategy Outline Key Transformations Reference(s) for Methods
Sodium Hypophosphite (NaH₂PO₂) 1. P-C bond formation (e.g., radical addition to an alkene). 2. Esterification to introduce the methoxy group. 3. Fluorination of the P-H bond.Radical addition, Esterification, Electrophilic fluorination. nih.govresearchgate.netmdpi.commdpi.com
H-Phosphinate Ester (e.g., Methyl Phenyl-H-phosphinate) 1. Stereoselective synthesis of the chiral H-phosphinate. 2. Fluorination of the P-H bond. 3. Conversion to the sodium salt.Asymmetric synthesis, Electrophilic fluorination, Saponification/Neutralization. researchgate.netacs.orgresearchgate.net
Dichlorophosphine (R-PCl₂) 1. Reaction with methanol to form R-P(OMe)Cl. 2. Hydrolysis/Oxidation to form methyl R-phosphinate. 3. Fluorination. 4. Conversion to the sodium salt.Alkoxylation, Hydrolysis, Fluorination, Salt formation.[General organophosphorus methods]
Phosphonic Acid (R-P(O)(OH)₂) 1. Selective esterification to form the monomethyl ester. 2. Conversion of the remaining -OH group to a -F group (e.g., via a sulfonate intermediate). 3. Conversion to the sodium salt.Esterification, Deoxyfluorination, Neutralization. researchgate.nettandfonline.com

The choice of precursor and synthetic route would depend on factors such as the desired stereochemistry, the nature of the organic group (R), and scalability. The development of one-pot or tandem reactions that combine several of these steps would be a significant advancement in the efficient synthesis of this class of compounds.

Synthesis of Fluorophosphonite and Fluorophosphonate Intermediates

The journey towards fluoro(methoxy)phosphinates often commences with the synthesis of fluorinated phosphorus intermediates. Fluorophosphonites and fluorophosphonates are crucial building blocks, providing the essential P-F bond that will be retained in the final product.

One common strategy for creating fluorophosphonate intermediates is through halogen exchange reactions. For instance, phosphonic dichlorides can be converted to their corresponding difluorides. A general and simplified approach for synthesizing fluorophosphonates involves the direct reaction of p-nitrophenylphosphonates with a polymer-supported fluoride reagent. This method offers high yields and simplifies purification, as the excess reagent can be removed by filtration nih.gov.

Another established method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST). For example, a penultimate phosphonate intermediate can be cleanly converted to the corresponding fluorophosphonate using DAST in dichloromethane (B109758) at low temperatures nih.gov. The synthesis of fluorinated acyclic nucleoside phosphonates has also been achieved through the condensation of a fluorinated phosphonate precursor with a heterocyclic base, followed by deprotection steps nih.gov. These methods highlight the importance of having a stable, yet reactive, phosphonate precursor to which the fluorine can be introduced.

The synthesis of O-alkyl phosphonyldifluorides can serve as a foundational step. These compounds are precursors that can subsequently react with other nucleophiles to build the final phosphinate structure semanticscholar.org. The reactivity of these fluorinated intermediates is critical, as the P-F bond must be stable enough to persist through subsequent reaction steps while allowing for the introduction of other desired functional groups.

Development of Precursors for Methoxy Group Introduction

The introduction of a methoxy group onto the phosphorus atom can be achieved through various synthetic routes, often involving the reaction of a phosphorus precursor with methanol or a methoxide source. The choice of precursor is critical to ensure regioselective and efficient methoxylation.

One approach involves the use of cyclic phospholane (B1222863) oxide precursors. For example, 2-ethoxy-1,2-oxaphospholane 2-oxide can undergo regioselective ring-opening reactions with Grignard reagents to yield phosphinates beilstein-journals.org. While this specific example uses an ethoxy group, similar principles can be applied using a methoxy-substituted cyclic precursor. The synthesis of such precursors can be achieved from commercially available starting materials, making this a viable route beilstein-journals.org.

Another strategy is the derivatization of phosphinic acids. While direct esterification of phosphinic acids with alcohols can be challenging under conventional heating, microwave-assisted methods have proven effective researchgate.netscispace.com. This allows for the direct introduction of the methoxy group from methanol onto the phosphinic acid core.

The synthesis of acyclic nucleoside phosphonates often involves the introduction of a phosphonomethoxy group to a hydroxyalkyl derivative of a nucleobase nih.gov. This is typically accomplished using a precursor like diisopropyl tosyloxymethanephosphonate, which is prepared from diisopropyl phosphite, paraformaldehyde, and triethylamine, followed by tosylation nih.gov. Although this introduces a phosphonomethoxy group rather than a single methoxy group directly on the phosphorus, the underlying principle of using an activated precursor to deliver the methoxy-containing moiety is relevant.

Furthermore, the synthesis of phosphinate compounds can involve the reaction of phosphinic acid precursors with an alcohol, such as benzyl (B1604629) alcohol, in the presence of a coupling agent ontosight.ai. A similar approach could be envisioned for the introduction of a methoxy group using methanol.

The following table summarizes potential precursors for methoxy group introduction:

Precursor TypeSynthetic ApproachReference
Methoxy-substituted cyclic phospholane oxidesNucleophilic ring-opening beilstein-journals.org
Phosphinic acidsMicrowave-assisted direct esterification with methanol researchgate.netscispace.com
Activated phosphonate synthonsCondensation with hydroxy-containing substrates nih.govnih.gov
Phosphinic chloridesReaction with methanol or sodium methoxide scispace.com

Optimization of Halogen-Exchange Reactions for Fluorine Introduction

The introduction of fluorine into phosphinates is frequently accomplished via halogen-exchange (Halex) reactions, where a chloro or bromo substituent on the phosphorus atom is replaced by fluorine. The efficiency of this exchange is highly dependent on the choice of fluoride source, solvent, and reaction conditions.

Potassium fluoride (KF) is a commonly used fluoride source. For the synthesis of phosphoramidic difluorides, an optimized protocol utilizes 8.0 equivalents of KF in acetone (B3395972) at room temperature nih.gov. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, can be beneficial, especially for converting phosphoramidochloridates to their corresponding fluoridates nih.gov.

In the context of triazoles, Halex reactions on 5-iodo-triazoles have been optimized using an excess of KF or potassium bifluoride (KHF2) in a biphasic solvent system of water and acetonitrile (B52724) under microwave irradiation researchgate.net. While the substrate is different, the conditions highlight the aggressive measures sometimes needed to facilitate the exchange. Silver fluoride (AgF) has also been explored as an alternative to KF for fluorinating 1,2,3-triazoles researchgate.net.

For aliphatic fluorine compounds, the halogen exchange can be facilitated by trialkyl aluminum and a catalytic amount of titanocene (B72419) dihalides, using polyhalomethanes as the halogen source organic-chemistry.org. This method demonstrates high selectivity for C-F bond activation, which could be adapted for P-F bond formation under specific conditions.

Sulfur-based fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, are widely used for deoxygenative fluorination of various functional groups and can also be employed for halogen exchange under specific conditions acs.org. The choice between different fluoride sources often depends on the stability of the starting material and the desired reactivity.

The table below outlines various conditions for halogen-exchange reactions:

Fluoride SourceCatalyst/AdditiveSolventTemperatureReference
KF (8.0 equiv)NoneAcetoneRoom Temp nih.gov
KF (8.0 equiv)Tetrabutylammonium chloride (10 mol%)-- nih.gov
KF / KHF2NoneWater/Acetonitrile (1/1)180 °C (Microwave) researchgate.net
AgFNone-- researchgate.net
PolyhalomethanesTitanocene dihalides, Trialkyl aluminum-Mild organic-chemistry.org

Green Chemistry Principles in Phosphinate Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for phosphinates. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.orgnih.gov

Solvent-Free or Low-Solvent Synthesis Approaches

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste and simplifying product purification.

A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates has been developed via the hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates. rsc.orgrsc.org This reaction proceeds smoothly at room temperature without the need for an additional solvent, demonstrating the feasibility of solvent-free phosphonate synthesis. rsc.org

Similarly, a solvent-free reaction system for the synthesis of phosphinothioates has been reported, using disulfides and diarylphosphine oxides. Most target compounds were obtained in nearly quantitative yields by heating at 50 °C for a short duration or by stirring at room temperature mdpi.com. This protocol features mild conditions and simple manipulation mdpi.com.

Microwave-assisted organic synthesis is another powerful tool for promoting solvent-free reactions. For example, the Hirao reaction for synthesizing arylphosphinates has been successfully performed under solvent-free microwave conditions scispace.com. Microwave irradiation can also facilitate the direct esterification of phosphinic acids with alcohols without a solvent, a reaction that is often difficult to achieve with conventional heating researchgate.net.

Ultrasonication is another energy-efficient technique that can promote solvent-free synthesis. An expeditious and green method for the synthesis of carbamoylphosphonates has been developed using a silica-supported Lewis acid catalyst under solvent-free and sonication conditions tandfonline.com.

Catalyst Development for Sustainable Phosphinate Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives. mdpi.comacs.org

Zirconium phosphates and phosphonates have emerged as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance mdpi.com. These materials can possess both Brønsted and Lewis acid sites, making them versatile for various transformations. For instance, mesoporous zirconium phosphates have been used for the production of n-butyl levulinate from levulinic acid mdpi.com.

Copper phosphinate complexes have been investigated as molecular precursors for copper-based ethanol (B145695) dehydrogenation catalysts chemrxiv.org. The use of these complexes allows for the homogeneous dispersion of copper and phosphorus on a silica (B1680970) support, leading to catalysts with unique properties chemrxiv.org. This approach of using well-defined precursors can lead to more active and selective catalysts.

Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have shown promise as recyclable homogeneous photoredox catalysts bohrium.com. These catalysts exhibit good solubility and photostability and can be recovered and reused for multiple catalytic cycles, which is crucial for sustainable industrial applications bohrium.com.

Furthermore, new organic-inorganic hybrid iron phosphonate materials have been synthesized and shown to be efficient catalysts for the liquid-phase oxidation of cyclohexanone (B45756) to adipic acid using molecular oxygen in an aqueous medium acs.org. This process is highly sustainable as it avoids the use of nitric acid and organic solvents acs.org.

The table below provides examples of sustainable catalysts for phosphinate and related compound synthesis:

Catalyst TypeReactionKey FeaturesReference
Zirconium Phosphates/PhosphonatesAcid-catalyzed reactionsTunable acidity, high stability, water tolerant mdpi.com
Copper Phosphinate ComplexesEthanol dehydrogenationHomogeneous dispersion of active metals chemrxiv.org
Ru(II)-Phenanthroline-PhosphonatePhotoredox catalysisRecyclable, good photostability bohrium.com
Hybrid Iron Phosphonate MaterialLiquid-phase oxidationActive in water, uses O2 as oxidant acs.org
Silica-supported CeCl3·7H2OCarbamoylphosphonate synthesisRecyclable, operates under sonication tandfonline.com

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Complex Phosphinates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organophosphorus compounds in solution and the solid state. libretexts.orgresearchgate.net Its power lies in its ability to probe the local chemical environment of specific atomic nuclei, providing detailed information about connectivity, conformation, and dynamic processes. biophysics.org For a molecule like sodium;fluoro(methoxy)phosphinate (B14744746), a multi-nuclear NMR approach is essential to fully characterize its structure.

The structural backbone of sodium;fluoro(methoxy)phosphinate can be meticulously mapped by employing a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy. Each of these nuclei provides a unique window into the molecule's electronic and steric environment.

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methoxy (B1213986) (CH₃O-) protons due to coupling with the phosphorus-31 nucleus (³JHP). The chemical shift would be anticipated in the region typical for methoxy groups attached to phosphorus.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a signal for the methoxy carbon, which will also be split into a doublet due to coupling with the phosphorus-31 nucleus (²JCP).

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. rsc.org For this compound, the ³¹P nucleus is expected to show a doublet of quartets or a more complex multiplet due to coupling with the fluorine nucleus (¹JPF) and the methoxy protons (³JPH). The chemical shift is highly sensitive to the substituents on the phosphorus atom. libretexts.org The large one-bond P-F coupling constant is a characteristic feature. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a clean spectrum, often with a wide chemical shift range. biophysics.orgnih.gov The ¹⁹F spectrum of this compound will display a doublet resulting from the strong one-bond coupling to the phosphorus-31 nucleus (¹JFP). The chemical shift will be indicative of the fluorine atom being directly bonded to a phosphorus center.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H (CH₃O-)3.5 - 4.0Doublet³JHP ≈ 10-15
¹³C (CH₃O-)50 - 55Doublet²JCP ≈ 5-10
³¹PVariesDoublet of Quartets¹JPF ≈ 900-1100, ³JPH ≈ 10-15
¹⁹FVariesDoublet¹JFP ≈ 900-1100

Note: The predicted values are based on typical ranges for similar organophosphorus compounds and may vary depending on the solvent and other experimental conditions.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this compound due to the presence of only one type of proton environment. However, in more complex phosphinates with multiple proton-bearing groups, COSY is invaluable for identifying proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment directly correlates the methoxy protons with their attached carbon atom, confirming the C-H bond. beilstein-journals.orgresearchgate.net This is a powerful tool for assigning carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is key to establishing the longer-range connectivity. It would show a correlation between the methoxy protons and the phosphorus atom (via ³JPC-H), and potentially between the methoxy protons and the fluorine atom (via ³JFC-H), definitively piecing together the core structure of the molecule. Similarly, a ¹H-³¹P HMBC would directly show the correlation between the methyoxy protons and the phosphorus atom. researchgate.net

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as restricted rotation around bonds and conformational changes. ox.ac.uknih.govresearchgate.net For this compound, VT NMR could be employed to study the rotational barrier around the P-O bond of the methoxy group. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to potentially observe distinct signals for different rotamers, if they exist. By analyzing the changes in the NMR line shapes as a function of temperature, thermodynamic parameters for the rotational process, such as the activation energy (ΔG‡), can be determined.

Solid-state NMR (ssNMR) provides invaluable structural information for materials in their solid form, whether crystalline or amorphous. researchgate.netmdpi.comrsc.orglbl.gov For this compound, ³¹P and ¹⁹F solid-state NMR would be particularly insightful. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in the solid state and provides detailed information about the local electronic environment and symmetry around the phosphorus and fluorine nuclei. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra by averaging out anisotropic interactions. Cross-Polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. meihonglab.com These techniques would be crucial for characterizing different polymorphic forms or hydrates of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound. For the anion of this compound, [CH₃O(F)PO]⁻, HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: Predicted HRMS Data for the Fluoro(methoxy)phosphinate Anion

IonCalculated Exact Mass
[CH₃FNaO₂P]⁻115.9754

Note: The calculated exact mass is for the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ²³Na, ¹⁶O, ³¹P).

The fragmentation pathways of organophosphorus compounds in the mass spectrometer can be complex but provide valuable structural information. researchgate.net Under techniques like Collision-Induced Dissociation (CID), the parent ion is fragmented, and the masses of the resulting fragment ions are measured. For the fluoro(methoxy)phosphinate anion, expected fragmentation pathways could include the loss of the methoxy radical (•OCH₃), the loss of a formaldehyde (B43269) molecule (CH₂O), or the cleavage of the P-F bond. Studying these fragmentation patterns helps to confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of complex molecules like this compound. By isolating a specific ion and inducing fragmentation, MS/MS provides detailed information about the molecule's structure and bonding. While direct MS/MS fragmentation data for this compound is not extensively published, the fragmentation mechanism can be predicted based on the known behavior of similar organophosphorus esters. bham.ac.uk

In a typical MS/MS experiment, the parent ion of fluoro(methoxy)phosphinate would be selected. The fragmentation is likely to proceed through the cleavage of the P-O, P-F, and P-C bonds. The following table outlines a hypothetical fragmentation pattern for the fluoro(methoxy)phosphinate anion.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Significance
[CH3O(F)P(O)O]⁻[PO2F]⁻CH3O•Loss of the methoxy radical
[CH3O(F)P(O)O]⁻[PO3]⁻CH3FLoss of fluoromethane
[CH3O(F)P(O)O]⁻[CH3OPO2]⁻F•Loss of a fluorine radical

This table presents a hypothetical fragmentation pattern for the fluoro(methoxy)phosphinate anion based on general principles of mass spectrometry of organophosphorus compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for differentiating between isomeric and isobaric species, which have the same mass-to-charge ratio. nih.gov For a compound like this compound, IMS-MS could be instrumental in separating it from any isomeric impurities that may be present in a complex mixture.

The mobility of an ion in the IMS cell is influenced by its collision cross-section (CCS), which is a measure of its effective area. Different isomers will have distinct CCS values, allowing for their separation. The presence of moisture and the use of dopants in the drift gas can significantly affect the mobility of organophosphorus compounds. nih.govresearchgate.net For instance, switching the dopant concentration can enhance the selectivity for specific organophosphorus compounds. nih.gov

Analytical Parameter Significance for this compound Analysis Reference
Drift Time The time it takes for an ion to traverse the IMS drift tube, related to its CCS. nih.gov
Collision Cross-Section (CCS) A measure of the ion's size and shape, which can differentiate isomers. researchgate.net
Dopant Gas Can be used to selectively ionize or alter the mobility of the target analyte for improved detection. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic vibrational bands would be expected for the P=O, P-F, P-O-C, and C-H bonds.

Based on published data for similar organophosphorus compounds, the following table summarizes the expected FTIR absorption bands for this compound.

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
P=O1250 - 1350Stretching
P-F800 - 950Stretching
P-O-C1000 - 1100Asymmetric Stretching
C-H (methoxy)2850 - 2960Stretching

This table is based on characteristic infrared absorption frequencies for organophosphorus compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the P=O and P-F bonds. irdg.org

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS could be a valuable tool for the trace analysis of this compound in complex matrices. rsc.org The application of SERS to the analysis of organophosphate pesticides has demonstrated its potential for high-sensitivity detection. rsc.org

Vibrational Mode Expected Raman Shift (cm⁻¹) Significance
P=S (for comparison)600 - 700Characteristic for thiophosphates
P=O1250 - 1350Confirms the phosphinate structure
P-F800 - 950Identifies the fluoro-substituent

This table includes a comparative value for P=S to highlight the specificity of Raman spectroscopy for different organophosphorus functionalities. The expected Raman shifts are based on data for similar compounds. irdg.org

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a salt and therefore non-volatile. To be analyzed by GC, it must first be converted into a volatile derivative. nih.govcanada.ca

A common derivatization method for polar analytes like phosphinates is silylation. chromforum.orgresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the sodium ion with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting silylated ester is much more volatile and can be readily analyzed by GC. chromforum.org

Once derivatized, the compound can be separated on a GC column and detected using various detectors. A flame ionization detector (FID) is a common choice, but for phosphorus-containing compounds, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) would offer higher selectivity and sensitivity. bham.ac.uk

Derivatization Reagent Derivative Formed Advantages
BSTFATrimethylsilyl (TMS) esterCommon and effective
MTBSTFAtert-Butyldimethylsilyl (TBDMS) esterForms more stable derivatives

This table outlines common silylation reagents used for the GC analysis of polar analytes. chromforum.org

Liquid Chromatography (LC) Techniques (HPLC, UPLC) with Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical method for the determination of polar and thermally labile organophosphorus compounds. nih.govacs.orgnih.govdtu.dk Its high sensitivity, selectivity, and robustness make it exceptionally suitable for the analysis of this compound. dtu.dk High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are employed to achieve efficient separation of the target analyte from complex sample matrices before its introduction into the mass spectrometer.

In the analysis of this compound, the compound, which is a salt, dissociates in solution to yield the fluoro(methoxy)phosphinate anion. This anion is the species targeted for separation and detection. The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) or, for highly polar species, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be utilized. sciex.comsciex.com.cn The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. lcms.cz

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in negative ion mode (ESI-). This is because the target analyte is an anion. In the ESI source, the fluoro(methoxy)phosphinate anion is desolvated and enters the mass analyzer.

Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole (QqQ) instrument, is used for detection and quantification. dtu.dk This is accomplished in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and low detection limits. nih.govsciex.com.cn In MRM, the precursor ion (the molecular ion of the fluoro(methoxy)phosphinate anion) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific fragment ion (product ion) is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte. For confident identification, a second transition is often monitored, and the ratio of the two transitions is compared against a known standard. sciex.com

The table below outlines representative parameters for an HPLC-MS/MS method for the analysis of the fluoro(methoxy)phosphinate anion.

This LC-MS/MS approach offers limits of quantification (LOQ) that are often significantly lower than other techniques, making it ideal for trace-level analysis in complex environmental or biological samples. nih.gov

Ion Chromatography for Anionic Species Analysis

Ion chromatography (IC) is a robust and reliable technique specifically designed for the separation and quantification of ionic species. It is particularly well-suited for the analysis of the fluoro(methoxy)phosphinate anion due to its charge and polarity. apsnet.orgtandfonline.com This method is often employed for analyzing aqueous samples to determine the concentration of various anions.

The fundamental principle of IC involves the separation of ions on a stationary phase that has ionic functional groups. For the analysis of the fluoro(methoxy)phosphinate anion, a high-capacity anion-exchange column is used. thermofisher.com The sample is injected into the IC system, and the mobile phase, referred to as the eluent, carries the sample through the column. The eluent is typically an alkaline solution, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate gradient, which facilitates the elution of the bound anions. thermofisher.com

Separation is achieved based on the relative affinity of the different anions in the sample for the positively charged functional groups on the anion-exchange resin. The fluoro(methoxy)phosphinate anion will be retained on the column and will elute at a characteristic retention time under specific eluent conditions.

Following separation on the column, the eluent passes through a suppressor. The suppressor is a key component in modern IC systems that use conductivity detection. It works by neutralizing the high-conductivity eluent and converting the analyte ions into their more conductive acid form, thereby reducing the background noise and significantly enhancing the signal-to-noise ratio for the analyte. apsnet.orgthermofisher.com The final detection is performed by a conductivity detector, which measures the electrical conductivity of the solution as the analyte ions elute. The resulting peak area is proportional to the concentration of the analyte.

The table below provides representative parameters for an ion chromatography method for the analysis of the fluoro(methoxy)phosphinate anion.

This IC method allows for the effective separation of the target fluoro(methoxy)phosphinate anion from other common inorganic anions such as fluoride (B91410), chloride, phosphate (B84403), and sulfate, which might be present in the sample matrix and could cause interference in other, less specific methods. apsnet.org

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound Reaction Mechanisms

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific reaction mechanisms and pathways of the chemical compound this compound are not publicly available. As a result, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought an in-depth analysis of the hydrolytic degradation and solvolytic reactions of this compound, with a specific focus on:

pH-Dependent Hydrolysis Kinetics and Reaction Orders: No studies were found that determined the rate constants, reaction orders, or the specific influence of pH on the hydrolysis of this compound. While the hydrolysis of organophosphorus esters is generally known to be pH-dependent, specific kinetic data for this compound is absent from the available literature. researchgate.netnih.gov

Nucleophilic Attack Mechanisms on the Phosphorus Center: General principles of organophosphorus chemistry suggest that hydrolysis proceeds via nucleophilic attack by water or a hydroxide ion on the electrophilic phosphorus atom. sapub.org This can occur through a concerted (S_N2-type) or a stepwise mechanism involving a pentacoordinate intermediate. However, no specific studies have elucidated the predominant mechanism for this compound.

Role of Water Activation and Proton Transfer in Hydrolysis: The role of water as a nucleophile is fundamental to the hydrolysis of phosphinate esters. In base-catalyzed hydrolysis, the hydroxide ion is a more potent nucleophile. researchgate.net The specific mechanisms of water activation and proton transfer steps during the hydrolysis of this compound have not been documented.

Identification of Hydrolysis Intermediates and Products: The expected products of the complete hydrolysis of this compound would be sodium fluoro(methoxy)phosphinic acid, which may exist in equilibrium with its constituent ions in solution. However, no experimental studies have been found that identify and characterize the specific intermediates and final products of its hydrolysis under various conditions.

Alcoholysis and Aminolysis Pathways and Kinetics: The conversion of phosphinates through alcoholysis and aminolysis is a known synthetic strategy. researchgate.netkarger.com These reactions can facilitate the interconversion between different phosphinate esters or their corresponding amides. Nevertheless, specific kinetic data and reaction pathways for the alcoholysis and aminolysis of this compound are not described in the scientific literature.

While general information exists for the reactivity of related compounds such as fluorophosphonates and other phosphinates, extrapolating this information to generate a detailed and scientifically accurate article on this compound without direct research on the compound itself would be speculative and not meet the required standard of a professional, authoritative article based on detailed research findings.

Further experimental and computational research is required to elucidate the specific reaction mechanisms and pathways of this compound. Until such studies are published, a comprehensive analysis as requested remains unachievable.

Reaction Mechanisms and Pathways of Sodium;fluoro Methoxy Phosphinate

Solvolytic Reactions in Non-Aqueous Media

Influence of Solvent Polarity and Nucleophilicity on Reaction Rates

The rate of solvolysis of sodium;fluoro(methoxy)phosphinate (B14744746) is profoundly influenced by the properties of the solvent, particularly its polarity and nucleophilicity. These reactions, which involve the cleavage of a bond by the solvent, can proceed through different mechanistic pathways, primarily distinguished as associative (S_N2-like) and dissociative (S_N1-like) mechanisms. nih.govnih.gov The nature of the solvent plays a critical role in stabilizing or destabilizing the transition state, thereby dictating the reaction rate and mechanism.

In the context of a bimolecular nucleophilic substitution (S_N2) at the phosphorus center, the solvent's polarity can significantly affect the reaction rate. For a reaction where the starting material is neutral or slightly charged and the transition state has a more developed charge, an increase in solvent polarity generally leads to an acceleration of the reaction rate. wikipedia.org This is due to the better solvation and stabilization of the more charged transition state relative to the ground state. nih.govresearchgate.net Conversely, if the charge is more dispersed in the transition state compared to the reactants, a less polar solvent might be favored.

The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on S_N2 reaction rates. nih.gov In the case of the solvolysis of sodium;fluoro(methoxy)phosphinate, where a nucleophilic solvent molecule attacks the phosphorus atom, a more polar solvent would be expected to facilitate the charge separation in the pentacoordinate transition state, thus increasing the reaction rate.

The nucleophilicity of the solvent is another crucial factor. A more nucleophilic solvent will more readily attack the electrophilic phosphorus center, leading to a faster reaction rate for an associative mechanism. However, in protic solvents, the nucleophile can be solvated through hydrogen bonding, which can decrease its effective nucleophilicity. wikipedia.org Therefore, a balance between polarity and nucleophilicity is often observed. For instance, polar aprotic solvents are often excellent media for S_N2 reactions as they can solvate cations well while leaving the nucleophile relatively free to react.

The interplay between solvent polarity and nucleophilicity can be illustrated by comparing reaction rates in different solvents. The following interactive table provides a hypothetical representation of the relative rate constants for the solvolysis of this compound in various solvents, based on general principles of organophosphorus chemistry.

SolventDielectric Constant (ε)Nucleophilicity Parameter (N)Predicted Relative Rate Constant (k_rel)
Water80.1High100
Methanol (B129727)32.7Moderate50
Ethanol (B145695)24.5Moderate30
Acetonitrile (B52724)37.5Low10
Acetone (B3395972)20.7Low5
Dichloromethane (B109758)8.9Very Low1

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on solvent properties.

Spectroscopic Probing of Solvolysis Transition States

The direct observation of transition states is experimentally challenging due to their fleeting nature. However, various spectroscopic techniques can provide valuable insights into the structure and energetics of the transition state in the solvolysis of phosphinates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for studying phosphorus-containing compounds. Changes in the chemical shift of the phosphorus nucleus can provide information about the electronic environment around the phosphorus atom. By monitoring the reaction kinetics under different conditions (e.g., varying solvent, temperature, or pressure), one can infer details about the transition state. For instance, the activation volume, determined from high-pressure NMR studies, can help distinguish between associative (negative activation volume) and dissociative (positive activation volume) mechanisms. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule. Changes in the stretching frequencies of the P=O, P-F, and P-O-C bonds during the reaction can provide evidence for bond making and bond breaking in the transition state. Isotopic labeling studies, where for example, an ¹⁸O is incorporated into the methoxy (B1213986) group, can be particularly informative when coupled with vibrational spectroscopy.

Computational Chemistry: In conjunction with experimental techniques, computational modeling has become an indispensable tool for elucidating reaction mechanisms. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the ground state, transition state, and any intermediates, offering a theoretical framework to interpret experimental observations.

Transesterification and Transalkoxylation Reactions

Transesterification, the exchange of an alkoxy group of an ester with another alcohol, is a fundamental reaction for organophosphorus compounds. For this compound, this involves the exchange of the methoxy group.

Mechanistic Investigations of Methoxy Group Exchange

The transesterification of this compound with an alcohol (R'OH) can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: Under basic conditions, an alkoxide (R'O⁻), a potent nucleophile, attacks the electrophilic phosphorus atom. This proceeds through a two-step addition-elimination mechanism via a pentacoordinate intermediate. masterorganicchemistry.com The original methoxide (B1231860) ion is then expelled as the leaving group. The reaction is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol. masterorganicchemistry.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. masterorganicchemistry.com The alcohol (R'OH) then acts as a nucleophile, attacking the phosphorus center. A series of proton transfer steps follows, leading to the expulsion of methanol and the formation of the new phosphinate ester. masterorganicchemistry.com

Kinetic studies, including the determination of reaction orders with respect to the reactants and catalyst, can help to elucidate the specific mechanism. The choice of solvent can also influence the reaction, with polar solvents generally favoring the formation of charged intermediates. beilstein-journals.org

Catalyst Development for Directed Transesterification

The development of efficient and selective catalysts is crucial for directing transesterification reactions. While simple acid and base catalysts are effective, they can sometimes lead to side reactions or require harsh conditions. google.com

Homogeneous Catalysts:

Metal Alkoxides: Sodium methoxide is a commonly used and highly active basic catalyst for transesterification. nih.gov

Organometallic Catalysts: Lewis acidic metal complexes, such as those of lanthanum(III), have shown high catalytic activity for the transesterification of various esters under mild conditions. researchgate.net These catalysts can activate the phosphoryl group towards nucleophilic attack.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a variety of transformations, including transesterification. They can act as nucleophilic catalysts, activating the ester functionality.

Heterogeneous Catalysts: The use of solid catalysts offers advantages in terms of easy separation and reusability. mdpi.com

Alkali-Doped Metal Oxides: Materials like potassium carbonate doped magnesium oxide (K₂CO₃/MgO) provide strong basic sites and are effective for transesterification. mdpi.com

Sulfonated Zeolites: These solid acid catalysts are thermally stable and can efficiently catalyze esterification and transesterification reactions. mdpi.com

The following table summarizes potential catalysts for the transesterification of this compound.

Catalyst TypeSpecific ExampleAdvantages
Homogeneous BasicSodium Methoxide (CH₃ONa)High activity nih.gov
Homogeneous AcidicSulfuric Acid (H₂SO₄)Effective for acid-catalyzed pathway google.com
Homogeneous OrganometallicLanthanum(III) isopropoxideHigh efficiency, mild conditions researchgate.net
Heterogeneous BasicK₂CO₃/MgOEasy separation, reusable mdpi.com
Heterogeneous AcidicSulfonated Zeolite (H-ZSM-5)High thermal stability, reusable mdpi.com

Reactions with Selected Biological Mimics and Biorelevant Nucleophiles (Excluding Clinical Relevance)

The reactivity of organophosphorus compounds with biological nucleophiles is of great interest due to their role as enzyme inhibitors. Understanding these reactions at a fundamental level, using amino acid analogues, can provide insights into their mechanism of action without delving into clinical aspects.

Reactivity with Serine, Cysteine, and Histidine Analogues

The side chains of the amino acids serine, cysteine, and histidine contain potent nucleophiles: a primary alcohol, a thiol, and an imidazole (B134444) ring, respectively. These are common residues found in the active sites of many enzymes, such as serine proteases and hydrolases. nih.govbakerlab.org

Serine Analogues: The hydroxyl group of a serine analogue can act as a nucleophile, attacking the phosphorus center of this compound. This reaction mimics the inhibition of serine hydrolases by organophosphates. nih.govresearchgate.net The reaction is often facilitated by a general base, which deprotonates the serine hydroxyl group to increase its nucleophilicity. In enzymatic systems, this role is typically played by a histidine residue in the catalytic triad. bakerlab.orgnih.gov The product of this reaction would be a phosphinylated serine derivative.

Cysteine Analogues: The thiol group of a cysteine analogue is a more potent nucleophile than the hydroxyl group of serine due to the higher polarizability and lower pKa of sulfur. bakerlab.org Therefore, cysteine analogues are expected to react more rapidly with this compound compared to serine analogues under similar conditions. The reaction would result in the formation of a P-S bond.

Histidine Analogues: The imidazole ring of histidine can act as a nucleophile through one of its nitrogen atoms. It can directly attack the phosphorus center, leading to a phosphinylated histidine derivative. Alternatively, and more commonly in biological systems, the imidazole ring acts as a general base catalyst, activating a primary nucleophile like serine or water. bakerlab.orgnih.gov

The relative reactivity of these amino acid analogues with this compound is expected to follow the order of their nucleophilicity: Cysteine analogue > Serine analogue > Histidine analogue (as a direct nucleophile).

Non-Enzymatic Interactions with Model Peptides and Amino Acids

One key reaction mechanism involves the ability of organophosphorus agents to promote the formation of isopeptide cross-links between the side chains of specific amino acids within a peptide. This process is envisioned as a two-step reaction. Initially, the organophosphorus compound reacts with the ε-amino group of a lysine (B10760008) residue to form a phosphoryl-lysine adduct. Subsequently, this activated intermediate reacts with the γ-carboxyl group of a glutamic acid or aspartic acid residue, resulting in the formation of a stable isopeptide bond and the release of the phosphoryl moiety. frontier-lab.com This cross-linking reaction is catalyzed by the organophosphorus compound and does not occur in its absence. frontier-lab.com

The general propensity for organophosphates to react with nucleophilic residues on proteins, such as lysine and tyrosine, suggests another potential interaction pathway. frontier-lab.com The phosphorus center of this compound, being electrophilic, could be susceptible to nucleophilic attack by the side chains of these amino acids. The presence of a fluorine atom, a strong electron-withdrawing group, would likely enhance the electrophilicity of the phosphorus atom, potentially increasing its reactivity towards these amino acid residues compared to non-fluorinated analogues.

Table 1: Potential Non-Enzymatic Reactions of this compound with Amino Acid Residues

Interacting Amino AcidPotential Reaction TypeProposed Intermediate/Product
LysinePhosphinylationPhosphoryl-lysine adduct
Glutamic Acid / Aspartic AcidIsopeptide bond formation (with Lys)Cross-linked peptide
TyrosinePhosphinylationPhosphoryl-tyrosine adduct

Note: The reactions listed are inferred from studies on analogous organophosphorus compounds and have not been experimentally verified for this compound.

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of organophosphorus compounds are critical for understanding their behavior in high-temperature applications and for developing safe disposal methods. The decomposition pathways are highly dependent on the structure of the compound, particularly the nature of the substituents on the phosphorus atom, and the conditions of the pyrolysis.

Pyrolysis Mechanisms under Inert and Reactive Atmospheres

The pyrolysis of organophosphorus compounds like phosphinates generally occurs at higher temperatures compared to their phosphate (B84403) counterparts. nih.gov Under an inert atmosphere (e.g., nitrogen), the primary decomposition pathway for many organophosphorus esters involves the elimination of a phosphorus acid. nih.gov For this compound, this would likely involve the cleavage of the P-O-CH₃ or P-F bond to form a corresponding acid and other volatile organic fragments. The initial decomposition is often followed by further degradation of the phosphorus-containing acid at higher temperatures to yield volatile radical species. nih.gov

The general mechanism can be conceptualized as follows:

Initial Bond Cleavage: The weaker bonds in the molecule, likely the P-O or P-C bonds, will break upon heating, leading to the formation of radical or molecular species.

Elimination Reactions: Concerted elimination reactions, such as a six-center elimination, can lead to the formation of an alkene and a phosphorus-containing acid. d-nb.info

Radical Reactions: The decomposition can also proceed through radical mechanisms, involving the formation of highly reactive phosphorus-containing radicals like PO• and PO₂•. researchgate.net

Under a reactive atmosphere , such as in the presence of oxygen (combustion), the decomposition pathways become more complex. The presence of oxygen will lead to oxidation reactions, resulting in the formation of various phosphorus oxides and other combustion products like carbon dioxide and water. The phosphorus-containing species can act as flame retardants by trapping reactive radicals (e.g., H• and OH•) in the gas phase, thereby inhibiting the combustion process. acs.org

Identification of Gaseous and Solid Decomposition Products

The specific gaseous and solid products formed during the thermal decomposition of this compound have not been experimentally determined. However, based on studies of similar organophosphorus compounds using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), a range of potential products can be inferred. frontier-lab.comeag.comnetzsch.com

Gaseous Products: The volatile products from the pyrolysis of organophosphinates can include a variety of small organic molecules and phosphorus-containing fragments. For this compound, potential gaseous products could include:

Methane (from the methoxy group)

Fluoromethyl or difluoromethyl compounds (from the fragmentation of the fluorinated part of the molecule)

Carbon monoxide and carbon dioxide (especially under a reactive atmosphere)

Various phosphorus-containing species such as phosphine (B1218219) (PH₃), phosphorus oxides (e.g., PO, PO₂), and potentially volatile fluorinated phosphorus compounds. researchgate.net

Solid Products: The solid residue, often referred to as char, is a common product of the pyrolysis of organophosphorus compounds, particularly those used as flame retardants. nih.govnetzsch.com The composition of the solid residue from the decomposition of this compound would likely consist of:

Sodium phosphates and polyphosphates: In the presence of the sodium cation, the phosphorus-containing fragments are likely to form various sodium phosphate salts.

Carbonaceous char: A carbon-rich solid residue is expected to form, especially at higher temperatures.

Sodium fluoride (B91410): The fluorine atom may ultimately form stable inorganic salts like sodium fluoride in the solid residue.

Table 2: Predicted Decomposition Products of this compound

PhasePredicted Products
Gaseous Methane, Fluorinated hydrocarbons, Carbon monoxide, Carbon dioxide, Phosphine, Phosphorus oxides (PO, PO₂), Volatile fluorinated phosphorus compounds
Solid Sodium phosphates/polyphosphates, Carbonaceous char, Sodium fluoride

Note: These products are predicted based on the decomposition of analogous organophosphorus compounds and require experimental verification for this compound.

Computational Chemistry and Theoretical Studies of Fluoro Methoxy Phosphinates

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of fluoro(methoxy)phosphinates. These methods allow for the detailed examination of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like fluoro(methoxy)phosphinate (B14744746), DFT calculations are crucial for determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The process begins with an initial guess of the molecular structure, which is then iteratively refined by the DFT algorithm to minimize the total energy of the system. This energy minimization corresponds to finding the equilibrium geometry on the potential energy surface. Functionals such as B3LYP and M06 are commonly employed, paired with basis sets like 6-311G(d,p) to provide a robust description of the electronic environment, particularly around the phosphorus center. researchgate.net

Once the optimized geometry is obtained, the same DFT framework can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data for validation of the theoretical model.

Illustrative Data: Optimized Geometric Parameters for a Generic Fluoro(methoxy)phosphinate Anion This table presents hypothetical, yet representative, geometric parameters that would be obtained from a DFT calculation.

ParameterBond/AngleCalculated Value
Bond LengthP=O~1.48 Å
Bond LengthP-O(methoxy)~1.65 Å
Bond LengthP-F~1.60 Å
Bond LengthP-C~1.80 Å
Bond AngleO=P-O(methoxy)~115°
Bond AngleO=P-F~118°
Bond AngleO=P-C~120°

For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are the preferred choice. Unlike DFT, which relies on approximations to the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameterization. acs.orgaip.orgresearchgate.netresearchgate.net

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. These high-level calculations are essential for obtaining accurate reaction energies, activation barriers, and thermochemical data. researchgate.net For instance, the CBS-Q method, a composite ab initio approach, has been successfully used to calculate the thermochemistry of various organophosphorus intermediates. researchgate.net While computationally more intensive, the insights gained from these high-accuracy energy calculations are invaluable for understanding the thermodynamics and kinetics of reactions involving fluoro(methoxy)phosphinates.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more polarizable and reactive. researchgate.net

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. These regions correspond to sites susceptible to nucleophilic and electrophilic attack, respectively, offering a powerful tool for predicting intermolecular interactions.

Illustrative Data: Frontier Molecular Orbital Analysis This table provides a hypothetical example of FMO analysis for a fluoro(methoxy)phosphinate anion.

ParameterEnergy (eV)Interpretation
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-1.5Indicates electron-accepting capability
HOMO-LUMO Gap5.0Suggests moderate chemical stability

To gain a more quantitative understanding of the charge distribution and bonding within the fluoro(methoxy)phosphinate molecule, methods like Natural Bond Orbital (NBO) analysis are employed. researchgate.net NBO analysis provides a localized picture of the bonding, including the calculation of natural atomic charges and bond orders.

The atomic charges reveal the extent of electron transfer between atoms, highlighting the most electropositive and electronegative sites. For example, the phosphorus atom in a phosphinate is typically electropositive, making it a likely site for nucleophilic attack. Bond order analysis quantifies the strength and nature of the chemical bonds (single, double, triple), which is crucial for understanding bond-breaking and bond-forming processes in chemical reactions.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is not limited to static molecules; it is also a powerful tool for studying the dynamics of chemical reactions. Transition State Theory (TST) provides a framework for understanding and quantifying the rates of chemical reactions. johnhogan.infowikipedia.orgchemicalreactions.iolibretexts.org

At the heart of TST is the concept of the transition state, which is the highest energy point along the minimum energy pathway connecting reactants and products, known as the reaction coordinate. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. wikipedia.org

Computational methods, particularly DFT, are used to locate the transition state structure on the potential energy surface. This is a more complex task than geometry optimization, as it involves finding a saddle point rather than a minimum. Once the transition state is located and its structure and energy are determined, the activation energy for the reaction can be calculated.

For key reactions involving fluoro(methoxy)phosphinates, such as nucleophilic substitution at the phosphorus center or hydrolysis, these calculations can provide invaluable mechanistic insights. By mapping out the entire reaction coordinate, it is possible to identify any intermediates and to understand the step-by-step process of the reaction. This level of detail is often difficult, if not impossible, to obtain through experimental means alone. The study of the reaction between hydroxyl radicals and dimethyl methylphosphonate, for example, has shown a V-shaped temperature dependence, which can be explained by modified transition state theory. nih.gov

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction This table shows hypothetical activation energies for a reaction involving a fluoro(methoxy)phosphinate.

Reaction StepReactantsProductsActivation Energy (kcal/mol)
Nucleophilic AttackR-PF(O)OCH₃ + Nu⁻[R-PF(O)(OCH₃)(Nu)]⁻15.2
Leaving Group Departure[R-PF(O)(OCH₃)(Nu)]⁻R-P(O)(Nu)OCH₃ + F⁻5.8

Intrinsic Reaction Coordinate (IRC) Pathways for Hydrolysis and Solvolysis

The hydrolysis and solvolysis of phosphinates are fundamental reactions, and computational chemistry offers deep insights into their mechanisms. An Intrinsic Reaction Coordinate (IRC) calculation is a key technique used to map the minimum energy reaction pathway on a potential energy surface, connecting a transition state to its corresponding reactants and products. This method verifies that an optimized transition state structure indeed links the desired chemical species and reveals the detailed geometric changes that occur throughout the reaction.

For a compound like fluoro(methoxy)phosphinate, hydrolysis would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus center. Theoretical studies on similar organophosphorus compounds, such as the nerve agent simulant A-234, have utilized IRC calculations to elucidate the hydrolysis mechanism at the phosphinate moiety. These studies compute the Gibbs free energy profiles, identifying intermediates and transition states along the reaction coordinate. The calculations can distinguish between different mechanistic possibilities, such as concerted (one-step) or stepwise pathways involving pentavalent intermediates.

In the case of fluoro(methoxy)phosphinate, IRC analysis would be crucial for understanding the role of the fluorine and methoxy (B1213986) substituents. The high electronegativity of fluorine could influence the stability of the transition state and the leaving group potential. Computational modeling of the reaction of pyridinio-N-phosphonates with pyridine, which serves as a model for P-N bond cleavage, has shown that these reactions proceed through a single, concerted, and dissociative transition state without intermediates. A similar approach for fluoro(methoxy)phosphinate would involve locating the transition state for the attack of a nucleophile (e.g., water) and then performing an IRC calculation to trace the path to the reactant complex and the final products.

Solvent Effects Modeling using Implicit and Explicit Solvent Models

The solvent environment can dramatically influence the rate and mechanism of chemical reactions. Computational models are essential for understanding these effects on the solvolysis of fluoro(methoxy)phosphinates. Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models , such as the Conductor-like Polarisable Continuum Model (CPCM) or the broader Self-Consistent Reaction Field (SCRF) method, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. Studies on the solvolysis of organophosphorus compounds have frequently employed these models to show that solvation significantly stabilizes charged species like transition states and products, often making reactions that are unfavorable in the gas phase become favorable in solution.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For the hydrolysis of a phosphinate, explicit water molecules can act as nucleophiles, proton shuttles, or stabilizing spectators. Density Functional Theory (DFT) studies on the solvolysis of the organophosphorus compound GV have shown that the assistance of even a single water molecule can significantly affect activation barriers.

For fluoro(methoxy)phosphinates, solvent polarity can dictate the reaction mechanism. Studies on phosphate (B84403) monoester dianions show a switch from a bimolecular (ANDN or SN2-type) mechanism in water to a unimolecular (DN + AN or SN1-type) mechanism in less polar alcohols like tert-butyl alcohol. This change is reflected in the activation parameters, particularly the entropy of activation (ΔS‡), which becomes significantly more positive in the dissociative mechanism due to increased disorder in the transition state.

ReactantSolventRelative RateΔH‡ (kcal/mol)ΔS‡ (e.u.)Proposed Mechanism
p-Nitrophenyl phosphate monoanionWater1--ANDN
p-Nitrophenyl phosphate monoaniontert-Butyl Alcohol1/14Increased-ANDN
p-Nitrophenyl phosphate dianionWater125.83.5ANDN
p-Nitrophenyl phosphate dianiontert-Butyl Alcohol750023.924.5DN + AN

Table 1: Influence of Solvent on the Solvolysis of p-Nitrophenyl Phosphate Anions. Data adapted from theoretical and experimental studies on phosphate esters, illustrating the profound effect of the solvent on reaction rates and mechanisms, which is analogous to the expected behavior for phosphinates.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics and intermolecular interactions that are not accessible from static calculations.

Conformational Landscape Exploration in Solution and Solid State

A molecule like fluoro(methoxy)phosphinate can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and interaction profile of the molecule can depend heavily on its conformation.

Computational studies on related fluorinated organophosphorus compounds, such as α,α-halofluorinated β-aminophosphonates, have used DFT calculations to analyze the conformational preferences. These analyses reveal that the relative stability of different conformers is governed by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects like dipole-dipole interactions and hyperconjugation. For instance, the orientation of the highly electronegative fluorine atom can significantly influence the conformational equilibrium. The presence of the C-F bond can lead to predictable alignments with neighboring functional groups, an effect that has been exploited as a conformational tool in molecular design. The calculated relative energies of different conformers can then be used to rationalize experimental data, such as NMR coupling constants.

ConformerKey Dihedral AngleRelative Potential Energy (kcal/mol)Key Feature
A1gauche P=O/C-C0.0Most stable conformer
A1'gauche P=O/C-F+1.8Repulsive P=O/C-F interaction
A1''anti P=O/C-C+2.1Unfavorable dipole-dipole interactions
D1gauche P=O/C-C+0.3Stable conformer
D1'anti P=O/C-F+2.2Unfavorable dipole-dipole interactions

Table 2: Calculated Relative Potential Energies for Different Conformers of a Model Fluorinated Aminophosphonate. The data illustrates how the rotation of the phosphonate (B1237965) group and its interaction with a nearby fluorine atom affect conformational stability. This type of analysis would be directly applicable to fluoro(methoxy)phosphinate.

Simulation of Interactions with Solvent Molecules or Model Surfaces

MD simulations are particularly well-suited for studying how molecules interact with their environment. For sodium;fluoro(methoxy)phosphinate in an aqueous solution, simulations can reveal the structure of the hydration shell around the sodium ion and the phosphinate group. They can quantify the strength and lifetime of hydrogen bonds between water and the phosphoryl oxygen or fluorine atom.

Furthermore, MD simulations have been successfully employed to study the adsorption of organophosphonates onto mineral surfaces, a process relevant to scale inhibition. These simulations model the interface between the phosphonate molecule and a surface like calcite (CaCO3), calculating binding energies and identifying the specific atomic interactions responsible for adsorption. Such studies have found that phosphonate groups interact strongly with calcium ions on the surface through both electrostatic (ionic bonds) and van der Waals forces, with the number of phosphonic groups and the molecular backbone structure playing key roles in the strength of adsorption. A similar MD study for this compound could predict its interaction with various surfaces, which is critical for applications in materials science or environmental chemistry.

QSAR/QSPR Approaches for Structural Features and Reactivity Trends (Excluding Ecotoxicity or Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that aim to correlate the chemical structure of a series of compounds with their activity or physical/chemical properties, respectively. These models are built by developing a mathematical equation that links calculated molecular descriptors (numerical representations of chemical structure) to an observed response, such as reaction rate.

Development of Structure-Reactivity Relationships within Phosphinate Series

For a series of phosphinate compounds, a QSAR/QSPR study could be developed to understand and predict their reactivity, for example, in hydrolysis reactions. The first step involves creating a dataset of phosphinates with experimentally measured hydrolysis rate constants. Then, a variety of molecular descriptors would be calculated for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment), and topological indices.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a model that predicts the reaction rate based on the most relevant descriptors. Studies on the alkaline hydrolysis of phosphinates and phosphonates have established clear structure-reactivity relationships. For instance, the rate of hydrolysis of aryl diphenylphosphinates was found to decrease as the electron-withdrawing ability of the substituent on the leaving aryl group decreased. Similarly, for alkylphosphonates, the hydrolysis rate is sensitive to steric hindrance, with reactivity decreasing as the bulkiness of the alkyl groups increases.

A QSAR model for a series of substituted fluoro(methoxy)phosphinates could quantify these effects, providing a predictive tool for designing compounds with tailored reactivity and stability, purely based on their chemical structure.

Compound TypeReactionObserved Reactivity TrendGoverning Factor
Aryl diphenylphosphinatesAlkaline HydrolysisRate decreases with less electron-withdrawing Y groupElectronic effects of leaving group
Cyclic phosphinates (alkoxyphospholene oxides)Acidic HydrolysisBn/H >> iPr/H ~Me/H > Et/C(O)Me > Et/H > Et/MeCombination of steric and electronic effects
Ethyl alkylphosphinatesAlkaline HydrolysisRate decreases with increasing steric hindrance of alkyl groupSteric effects on phosphorus center
Diethyl alkylphosphonatesAlkaline Hydrolysisn-alkyl > branched alkylSteric hindrance

Table 3: Summary of Structure-Reactivity Trends in the Hydrolysis of Various Phosphinate and Phosphonate Esters. These relationships, established through experimental studies, form the basis for developing predictive QSAR/QSPR models.

Lack of Specific Data on the Environmental Fate of this compound

A comprehensive search for scientific literature and data concerning the environmental transformation and degradation of the specific chemical compound this compound has revealed a significant lack of available information. As a result, it is not possible to generate a detailed, scientifically accurate article focusing solely on this compound as per the provided outline.

Extensive searches using various chemical nomenclature and identifiers for "this compound" did not yield any dedicated studies on its photolytic, oxidative, or hydrolytic degradation. Furthermore, no information was found regarding its biotransformation by microbial systems, including enzymatic hydrolysis or metabolite identification in controlled environments.

The available scientific literature focuses more broadly on the environmental fate of larger classes of organophosphorus compounds. While general principles of degradation for these broader categories exist, applying them directly to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for the requested article.

The provided outline demands detailed research findings and data tables for specific degradation pathways of this compound. This includes:

Environmental Transformation and Degradation Pathways of Organophosphorus Compounds

Biotransformation Pathways:

Microbial Metabolism and Metabolite Identification

Without any specific studies on this compound, content for these sections cannot be produced.

Given the constraints and the lack of specific data, we are unable to fulfill the request for an article focusing exclusively on the environmental transformation and degradation pathways of Sodium;fluoro(methoxy)phosphinate (B14744746).

We would be able to provide a more general article on the "Environmental Transformation and Degradation Pathways of Structurally Related Fluorinated Organophosphorus Compounds," which could provide a scientifically grounded overview of the likely degradation mechanisms based on existing research on analogous substances. This would, however, be a deviation from the strict focus on the single, specified compound.

Fate in Complex Environmental Systems (Mechanistic Studies)

The environmental behavior of organophosphorus compounds is complex, with degradation rates influenced by microbial activity, pH, temperature, and sunlight. lyellcollection.orggeoscienceworld.org While often considered to have relatively fast degradation rates, certain conditions can lead to their long-term persistence in the environment. lyellcollection.orggeoscienceworld.org

Adsorption and Desorption on Mineral Surfaces and Organic Matter

The interaction of organophosphorus compounds with soil and sediment components is a key factor in their environmental mobility and bioavailability. Sorption to soil particles, particularly organic matter and clay minerals, can significantly retard their movement and make them less available for microbial breakdown. lyellcollection.orggeoscienceworld.org The adsorption of these compounds is influenced by the organic matter content, clay content, and the presence of iron and aluminum oxy(hydr)oxides in the soil. geoscienceworld.org For instance, the adsorption of some organophosphorus pesticides has been shown to correlate with the clay and organic matter content of the soil. geoscienceworld.org

The persistence of organophosphorus compounds in soil for years after application may be attributed to their sorption to soil particles, which shields them from degradation processes. lyellcollection.org Because these compounds can be polarized, the ionic content of the surrounding medium also plays a role in their reaction rates, although this aspect has been studied to a limited extent under environmentally relevant conditions. osti.gov

Volatilization Potential from Water and Soil Systems

The tendency of a chemical to move from water or soil into the atmosphere, known as volatilization, is another important aspect of its environmental fate. For organophosphorus compounds, this potential is related to their solubility and vapor pressure. Compounds with lower water solubility and higher vapor pressure are more likely to volatilize. researchgate.net After application, these compounds can be present in soil and on plant surfaces, and small particles may be carried by the wind before settling. cdc.gov

Transport and Transformation in Unsaturated and Saturated Zones

The movement and breakdown of organophosphorus compounds in the subsurface, which includes both the unsaturated zone (above the water table) and the saturated zone (groundwater), are critical to understanding their potential to contaminate water resources. Due to their relative solubility, many organophosphorus compounds can leach from the soil and enter surface and groundwater. lyellcollection.orggeoscienceworld.orgcdc.gov

In groundwater, the primary degradation pathway for these compounds is often chemical hydrolysis, a process that is highly dependent on pH. lyellcollection.orggeoscienceworld.org For example, the half-life of an organophosphorus pesticide can increase significantly in acidic and cold water, suggesting that these compounds can persist for extended periods in certain groundwater environments. lyellcollection.orggeoscienceworld.org Rain can also wash these compounds from soil and plant surfaces into rivers and lakes. cdc.gov The breakdown of organophosphorus compounds in the environment is generally rapid, which limits their bioaccumulation in the food chain. cdc.gov

Derivatives, Analogues, and Structure Reactivity Relationships in Phosphinate Chemistry

Synthesis and Mechanistic Studies of Related Fluoro(alkoxy)phosphinates

Fluoro(alkoxy)phosphinates represent a class of organophosphorus compounds characterized by a fluorine atom and an alkoxy group attached to a phosphinate core. Their reactivity is of significant interest due to the presence of the highly electronegative fluorine atom, which profoundly influences the electrophilicity of the phosphorus center.

Variation of Alkoxy Group (e.g., Ethoxy, Isopropoxy) and Its Impact on Reactivity

The synthesis of fluoro(alkoxy)phosphinates can be approached through several routes, often involving the reaction of a corresponding phosphonic difluoride with an alcohol or the fluorination of a phosphinate precursor. While specific synthetic details for sodium;fluoro(methoxy)phosphinate (B14744746) are not extensively documented in publicly available literature, the synthesis of related alkyl phosphonofluoridates offers valuable insights. For instance, the reaction of methylphosphonyl difluoride with a mixture of an alcohol and an amine can yield the corresponding O-alkyl methylphosphonofluoridate. nih.gov

The nature of the alkoxy group (—OR) is a critical determinant of the reactivity of fluoro(alkoxy)phosphinates. The size and electronic properties of the alkyl group (R) can significantly modulate the susceptibility of the phosphorus atom to nucleophilic attack.

Electronic Effects: The inductive effect of the alkyl group influences the electron density at the phosphorus atom. An electron-donating alkyl group, such as an ethyl or isopropyl group, can slightly decrease the electrophilicity of the phosphorus center compared to a methyl group. This, in turn, can affect the rate of reactions involving nucleophilic attack at phosphorus.

Steric Effects: The steric bulk of the alkoxy group plays a crucial role in shielding the phosphorus atom from approaching nucleophiles. As the size of the alkyl group increases from methoxy (B1213986) to ethoxy and then to isopropoxy, the steric hindrance around the phosphorus center increases. This increased steric bulk is expected to decrease the rate of reaction, a phenomenon well-documented in the hydrolysis of other phosphinate esters. nih.gov For example, studies on the alkaline hydrolysis of ethyl phosphinates have shown a significant decrease in reaction rate with increasing steric hindrance of the substituents on the phosphorus atom. nih.gov

Alkoxy GroupAlkyl GroupExpected Relative Reactivity (towards nucleophilic attack)
Methoxy-CH₃Highest
Ethoxy-CH₂CH₃Intermediate
Isopropoxy-CH(CH₃)₂Lowest

This table presents a qualitative prediction based on established principles of steric and electronic effects in organophosphorus chemistry.

Comparative Hydrolysis and Solvolysis Studies

Hydrolysis and solvolysis are fundamental reactions for probing the reactivity of phosphinate esters. The cleavage of the P-F or P-OR bond provides valuable information about the stability and reaction mechanisms of these compounds. During hydrolysis, a nucleophilic attack by water or a hydroxide (B78521) ion occurs on the phosphorus atom. nih.gov

In comparative studies, it is anticipated that the rate of hydrolysis would decrease with increasing steric bulk of the alkoxy group. Therefore, the order of reactivity would be expected to be:

Methoxy > Ethoxy > Isopropoxy

This trend is attributed to the increasing difficulty for the nucleophile to approach the sterically hindered phosphorus center. The hydrolysis of phosphinates can proceed through different mechanisms depending on the reaction conditions. Acid-catalyzed hydrolysis of methyl esters of phosphinates has been shown to proceed via an AAl2 mechanism, involving C-O bond cleavage. nih.gov In contrast, alkaline hydrolysis typically involves the cleavage of the P-O bond. nih.gov

Synthesis and Reactivity of Phosphonofluoridate Analogues

Phosphonofluoridates are close structural analogues of fluoro(alkoxy)phosphinates, featuring an alkyl or aryl group directly attached to the phosphorus atom instead of an alkoxy group. The well-known nerve agent Sarin (O-isopropyl methylphosphonofluoridate) is a prominent example of this class of compounds. nih.gov

Systematic Modification of the Alkyl/Aryl Groups Attached to Phosphorus

The synthesis of phosphonofluoridates can be achieved by reacting a phosphonic difluoride with an appropriate alcohol. For example, Sarin is synthesized by reacting methylphosphonyl difluoride with isopropyl alcohol in the presence of an amine. nih.gov The systematic modification of the alkyl or aryl group attached to the phosphorus atom allows for a detailed investigation of structure-reactivity relationships.

Recent advancements have also focused on the late-stage fluorination of alkyl phosphonates to produce fluorophosphines. nih.gov This involves the electrophilic activation of alkyl phosphonates with triflic anhydride (B1165640) and N-heteroaromatic bases, followed by nucleophilic fluorination. nih.gov

Influence of Steric and Electronic Effects on Reaction Kinetics

The steric and electronic properties of the alkyl or aryl group directly bonded to phosphorus have a profound impact on the reaction kinetics of phosphonofluoridates.

Electronic Effects: An electron-withdrawing group attached to the phosphorus will increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, an electron-donating group will decrease the reaction rate.

Steric Effects: Similar to the alkoxy group in fluoro(alkoxy)phosphinates, the size of the alkyl or aryl group on the phosphorus atom in phosphonofluoridates influences the accessibility of the phosphorus center to nucleophiles. An increase in the steric bulk of this group will generally lead to a decrease in the reaction rate. For example, the rate of hydrolysis of phosphinates is significantly affected by steric hindrance. nih.gov

Substituent on PhosphorusElectronic EffectSteric EffectExpected Relative Hydrolysis Rate
MethylElectron-donating (weak)SmallHigh
EthylElectron-donatingLargerIntermediate
IsopropylElectron-donatingLargeLow
PhenylElectron-withdrawing (inductive), Electron-donating (resonance)ModerateDependent on balance of effects

This table provides a generalized overview of expected trends based on fundamental organic chemistry principles.

Phosphinate Stereoisomerism and Its Impact on Reaction Pathways

The phosphorus atom in a molecule like sodium;fluoro(methoxy)phosphinate is a stereocenter if the other substituent on phosphorus is not a fluorine or methoxy group. The presence of a chiral phosphorus center leads to the existence of enantiomers, which can exhibit different biological activities and reaction kinetics. nih.gov

The synthesis of optically active organophosphorus compounds is a significant area of research. Methods have been developed for the stereospecific coupling of H-phosphinates with alcohols and amines, which proceed with inversion of configuration at the phosphorus center. acs.orgacs.org This allows for the preparation of a wide range of P-stereogenic compounds. acs.org

The stereochemistry at the phosphorus center can have a dramatic effect on reaction pathways. For instance, in enzyme-catalyzed reactions, one enantiomer may bind much more effectively to the active site than the other. In nucleophilic substitution reactions, the stereochemical outcome (inversion or retention of configuration) provides crucial information about the reaction mechanism. Mechanistic studies have shown that the nucleophilic substitution of H-phosphinates can proceed via two competing pathways, one involving inversion of configuration at the phosphorus atom. acs.orgacs.org

The study of stereoisomerism is critical for understanding the detailed mechanisms of reactions involving phosphinates and for the design of stereospecific catalysts and biologically active molecules. nih.govwiley-vch.de

Synthesis and Separation of Enantiomers and Diastereomers

The synthesis of enantiomerically enriched phosphinates is a challenging yet crucial task, as the stereochemistry at the phosphorus atom can significantly influence the biological activity and chemical properties of the molecule. nih.gov Several strategies have been developed to obtain chiral phosphinates, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

One common approach involves the use of chiral alcohols, such as menthol, to introduce a chiral auxiliary to the phosphinate precursor. rsc.orgacs.org The resulting diastereomeric phosphinates can then be separated by conventional methods like chromatography or crystallization. Subsequent stereospecific substitution reactions can then be employed to generate the desired enantiomerically pure phosphinate. For instance, optically pure H-phosphinates derived from (-)-menthol have been used as precursors for the synthesis of a variety of P-stereogenic secondary and tertiary phosphine (B1218219) oxides. acs.org

Asymmetric catalysis offers a more direct route to enantiomerically enriched phosphinates. nih.govmdpi.com Chiral catalysts, including transition metal complexes and organocatalysts, can be used to control the stereochemical outcome of reactions involving phosphinate synthesis. nih.govmdpi.com For example, proline derivatives have been successfully employed as organocatalysts in the cross-aldol reaction of racemic acylphosphinates and ketones to produce both diastereomers of α-hydroxyphosphinates with high enantioselectivity. nih.gov

The separation of enantiomers from a racemic mixture, known as resolution, is another widely used technique. This can be achieved through several methods:

Chiral Chromatography: Separation on a chiral stationary phase is a powerful analytical and preparative tool for resolving phosphinate enantiomers. nih.gov

Enzymatic Resolution: Enzymes, such as phosphotriesterases, can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer of a racemic phosphinate ester and leaving the other enantiomer in high enantiomeric excess.

Fractional Crystallization: In some cases, diastereomeric salts formed by reacting a racemic phosphinate with a chiral resolving agent can be separated by fractional crystallization. acs.org Spontaneous resolution of enantiomers through fractional precipitation has also been observed for certain α-ureidophosphonates. acs.org

The following table summarizes some methods used for the synthesis and separation of chiral phosphinates, based on studies of related compounds.

MethodDescriptionExampleReference(s)
Chiral Auxiliary A chiral alcohol (e.g., menthol) is used to create diastereomers that can be separated.Synthesis of P-stereogenic secondary phosphine oxides from menthyl H-phosphinates. rsc.orgacs.org
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Proline-catalyzed cross-aldol reaction to synthesize α-hydroxyphosphinates. nih.gov
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture.Kinetic resolution of racemic phosphinate esters using phosphotriesterase.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase.General method for separating chiral phosphorus compounds. nih.gov
Fractional Crystallization Separation of diastereomeric salts or spontaneous resolution of enantiomers.Self-resolving α-ureidophosphonates via fractional precipitation. acs.org

Stereochemical Course of Nucleophilic Substitution at Phosphorus

Nucleophilic substitution at a pentavalent phosphorus center is a fundamental reaction in organophosphorus chemistry. The stereochemical outcome of this reaction, whether it proceeds with inversion or retention of configuration, is highly dependent on the reaction mechanism, the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. researchgate.netmdpi.com

Two primary mechanisms are generally considered for nucleophilic substitution at a tetrahedral phosphorus(V) center: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. mdpi.comyoutube.com

The SN2-type mechanism involves a single transition state where the nucleophile attacks the phosphorus atom from the backside, leading to a direct displacement of the leaving group. This process typically results in a clean inversion of configuration at the phosphorus center. mdpi.comyoutube.com This pathway is favored for good nucleophiles and good leaving groups. Studies on the reactions of cyclic thiophosphoryl chlorides and bromides with various nucleophiles have shown that these reactions generally proceed with inversion of configuration. researchgate.netmdpi.com

The addition-elimination (A-E) mechanism proceeds through the formation of a pentacoordinate trigonal bipyramidal intermediate. The stereochemical outcome of this pathway is more complex and can lead to either inversion or retention of configuration, or even racemization. researchgate.nettandfonline.com The final stereochemistry depends on the relative rates of leaving group departure and a process called Berry pseudorotation (BPR) within the pentacoordinate intermediate. BPR is a low-energy process that can interchange the positions of the substituents, potentially leading to a different stereochemical outcome upon collapse of the intermediate. tandfonline.com The reaction of cyclic thiophosphoryl fluorides, for instance, has been shown to proceed via an A-E mechanism. researchgate.net

The nature of the nucleophile plays a significant role in determining the stereochemical course. Strong nucleophiles often favor the SN2 pathway, leading to inversion. tandfonline.com In contrast, weaker nucleophiles are more likely to proceed through a longer-lived pentacoordinate intermediate, allowing for the possibility of pseudorotation and a mixture of stereochemical outcomes. tandfonline.com

The following table summarizes the key features of the main mechanistic pathways for nucleophilic substitution at a phosphorus(V) center.

MechanismIntermediate/Transition StateStereochemical OutcomeConditions Favoring the PathwayReference(s)
SN2-type Single pentacoordinate transition stateInversion of configurationGood nucleophile, good leaving group mdpi.comyoutube.com
Addition-Elimination (A-E) Pentacoordinate intermediateInversion, retention, or racemizationWeaker nucleophile, poor leaving group researchgate.netresearchgate.nettandfonline.com

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of Hyphenated Techniques for Trace Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are paramount for analyzing complex mixtures. For a compound like Sodium;fluoro(methoxy)phosphinate (B14744746), coupling chromatographic or electrophoretic separation with mass spectrometry provides unparalleled analytical power.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of trace analysis for many organic compounds.

GC-MS/MS: This technique is a powerful tool for the determination of volatile and semi-volatile organophosphorus compounds. cromlab-instruments.es For non-volatile or polar compounds like phosphinates, a derivatization step is often required to increase volatility and thermal stability. mdpi.comnih.gov This process converts the analyte into a less polar and more volatile derivative suitable for GC analysis. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and allows for detection at very low levels (ng/L or µg/L). mdpi.comnih.gov The selection of appropriate ions for monitoring is crucial for achieving high sensitivity and avoiding co-elution interference. scirp.org

LC-MS/MS: Liquid chromatography is inherently well-suited for polar, non-volatile, and ionic compounds like Sodium;fluoro(methoxy)phosphinate, as it typically does not require derivatization. nih.goveurl-pesticides.eu Reversed-phase LC is commonly used, and the choice of column and mobile phase is optimized to achieve good separation from matrix components. thermofisher.com Coupling LC with MS/MS provides highly selective and sensitive detection. nih.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where specific ion transitions for the target analyte are monitored, providing both quantification and confirmation. researchgate.net This approach is robust for analyzing complex matrices like environmental water or biological fluids. researchgate.net

Table 1: Comparison of GC-MS/MS and LC-MS/MS Parameters for Organophosphorus Compound Analysis

ParameterGC-MS/MSLC-MS/MS
AnalytesVolatile or derivatized semi-volatile/non-volatile compoundsPolar, non-volatile, and ionic compounds
Sample PreparationOften requires derivatization (e.g., with PFBBr) to increase volatility. nih.govTypically involves simple extraction and filtration. eurl-pesticides.eu
Separation ColumnCapillary columns (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane). cromlab-instruments.esReversed-phase columns (e.g., C18). thermofisher.com
Ionization SourceElectron Ionization (EI) or Chemical Ionization (CI). mdpi.comElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). deepdyve.com
Detection ModeMultiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM). mdpi.comMultiple Reaction Monitoring (MRM). researchgate.net
SensitivityCan reach sub-µg/L levels. nih.govComparable or better sensitivity, often in the ng/mL range. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly effective for ionic species like the fluoro(methoxy)phosphinate anion. Separation is based on the differential migration of ions in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the identification and quantification of charged analytes in complex aqueous matrices. mdpi.com This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. xjtlu.edu.cn The use of specific buffers can optimize peak symmetry and separation efficiency for phosphonates and related compounds. deepdyve.comnih.gov CE-MS is particularly useful for separating isomeric and closely related ionic compounds that can be challenging to resolve by LC. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement, capable of providing highly accurate and precise quantification. mdpi.com The principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample at the beginning of the analytical procedure. ptb.denih.gov The labeled standard acts as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte. It therefore co-elutes and experiences the same effects of sample preparation (e.g., extraction losses) and instrumental analysis (e.g., matrix effects and ionization suppression). ptb.denih.gov

By measuring the mass spectrometric response ratio of the native analyte to the isotopically labeled standard, an accurate quantification can be achieved without the need for complete recovery of the analyte from the sample matrix. nih.gov This makes IDMS particularly robust for complex research matrices where significant sample cleanup may be required. The development of an IDMS method for this compound would require the synthesis of an isotopically enriched standard (e.g., containing ¹³C, ¹⁸O, or ²H).

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical reference standard of the analyte. jeol.comjst.go.jp For organophosphorus compounds, ³¹P-qNMR is especially powerful. nih.govnih.gov The ³¹P nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide chemical shift range, which often results in simple, well-resolved spectra with minimal signal overlap, a common challenge in ¹H-qNMR. jst.go.jpmdpi.com

The purity or concentration of a compound like this compound can be determined by integrating the area of a specific ³¹P signal relative to the signal of a certified internal standard of known concentration. nih.gov Key considerations for accurate ³¹P-qNMR include the choice of a suitable deuterated solvent that dissolves both the analyte and the standard, ensuring adequate relaxation delays between scans, and selecting a stable internal standard. nih.govmdpi.com Studies on other organophosphorus compounds have shown excellent agreement between ³¹P-qNMR and other established quantitative methods. nih.gov

Table 2: Purity Determination of Organophosphorus Drugs by qNMR Techniques

CompoundTechniqueSolventMean Purity (%) ± SDReference
Brigatinib³¹P-qNMRCD₃OH97.94 ± 0.69 jst.go.jpnih.gov
Brigatinib¹H-qNMRCD₃OD97.26 ± 0.71 jst.go.jpnih.gov
Sofosbuvir³¹P-qNMRDMSO-d₆Agreed well with ¹H-qNMR nih.gov
Sofosbuvir¹H-qNMRDMSO-d₆Agreed well with ³¹P-qNMR nih.gov

This table summarizes research findings on the purity determination of complex organophosphorus compounds, demonstrating the viability and accuracy of ³¹P-qNMR compared to the more conventional ¹H-qNMR. The choice of solvent is critical to avoid signal interference and deuterium (B1214612) exchange. jst.go.jpnih.gov

Electrochemical Sensing Mechanisms for Phosphinates (Fundamental Research)

Electrochemical sensors offer a promising avenue for the rapid, low-cost, and portable detection of phosphinates and related compounds. Research in this area focuses on developing novel sensing mechanisms and electrode materials that can provide the required sensitivity and selectivity.

The fundamental principle often involves an interaction between the phosphinate anion and a specifically designed electrode surface, leading to a measurable change in an electrical property such as current or potential. nih.gov For instance, the detection can be based on the electrochemical reduction or oxidation of a complex formed between the analyte and a reagent immobilized on the electrode. nih.gov

The performance of an electrochemical sensor is largely dictated by the properties of the electrode material. Fundamental research is exploring various advanced materials to enhance the detection of phosphinates.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a large surface area and tunable chemical properties. acs.orgresearchgate.net Cobalt-phosphinate and Titanium-phosphonate based MOFs have been investigated as electrode materials for supercapacitors and sensors. acs.orgrsc.org Their structured porosity can facilitate the selective binding of target analytes like phosphinates, while their conductive properties can enhance the electrochemical signal. rsc.org

Nanocomposites: Materials like zirconium phosphate (B84403) nanocomposites are being explored for their ability to increase the active surface area of an electrode and facilitate electron transfer, which are key to improving sensor performance. researchgate.net Other research has utilized materials like molybdenum blue electrodeposited on graphite (B72142) electrodes for the sensitive detection of phosphate ions, a principle that could be adapted for phosphinates. rsc.org The development of these novel materials is a critical step toward creating practical and effective electrochemical sensors for specific organophosphorus compounds. mdpi.com

Based on a comprehensive review of available scientific literature, there are no specific voltammetric or amperometric studies focused on the redox behavior of the compound this compound. Research detailing its electrochemical properties, including oxidation-reduction potentials and electron transfer kinetics, is not present in the public domain.

Therefore, the generation of an article section on "" with a subsection on "Voltammetric and Amperometric Studies of Redox Behavior" for this specific compound, complete with detailed research findings and data tables, cannot be fulfilled at this time due to the absence of foundational research data.

While electrochemical studies have been conducted on broader classes of organophosphorus compounds, such as alkyl phosphites, diphenylphosphinates, and various organophosphate pesticides, these findings are not directly applicable to this compound. Extrapolating from these related but structurally distinct molecules would be speculative and would not meet the required standards of scientific accuracy for an authoritative article.

Consequently, without primary research data on the voltammetric and amperometric characteristics of this compound, it is impossible to provide the requested detailed analysis and data tables.

Conclusions and Future Research Directions in Fluoro Methoxy Phosphinate Chemistry

Summary of Key Mechanistic and Synthetic Insights

The chemistry of fluoro(methoxy)phosphinates is intrinsically linked to the broader understanding of phosphinate reactivity. Mechanistically, reactions at the phosphorus center are influenced by the electronic effects of the attached substituents. The presence of both a fluorine atom and a methoxy (B1213986) group on the phosphorus atom of Sodium;fluoro(methoxy)phosphinate (B14744746) creates a unique electronic environment. The high electronegativity of fluorine is expected to make the phosphorus atom more electrophilic, thereby influencing its susceptibility to nucleophilic attack.

Substitution reactions at the phosphorus center are proposed to proceed through either a dissociative S-N1-type mechanism, involving a metaphosphate intermediate, or an associative two-step addition-elimination pathway that forms a phosphorane intermediate. mdpi.com The specific pathway is likely dependent on the nature of the nucleophile and the reaction conditions.

Synthetic strategies for preparing fluorinated phosphonates often involve the use of specialized fluorinating agents. researchgate.net For a compound like Sodium;fluoro(methoxy)phosphinate, a plausible synthetic route could involve the reaction of a suitable precursor, such as a methoxyphosphinate, with an electrophilic fluorine source. The synthesis of related fluorinated acyclic nucleoside phosphonates has been achieved through the condensation of a fluorinated precursor with a sodium salt, followed by hydrolysis. nih.gov A similar approach could be envisioned for the target molecule.

The table below summarizes potential synthetic precursors and reaction types that could be explored for the synthesis of this compound, based on established organophosphorus chemistry.

Precursor CompoundReaction TypePotential Reagents
Methyl hydrogen phosphinateFluorinationElectrophilic fluorinating agent (e.g., Selectfluor)
DichlorophosphineNucleophilic SubstitutionSodium methoxide (B1231860), Sodium fluoride (B91410)
Methoxyphosphinic chlorideNucleophilic SubstitutionSodium fluoride

Identification of Unaddressed Research Questions and Methodological Gaps

Despite the foundational knowledge in organophosphorus chemistry, significant questions remain, particularly for underexplored molecules like this compound. A primary research gap is the lack of detailed experimental data on its reactivity, stability, and spectroscopic characteristics. The development of new synthetic methods to access organophosphorus compounds without relying on hazardous reagents like phosphorus trichloride (B1173362) (PCl3) is an ongoing challenge in the field. tcu.eduresearchgate.net

Furthermore, the precise influence of the fluoro and methoxy substituents on the reaction mechanisms and kinetics is an area ripe for investigation. For instance, does the interplay of these groups favor an associative or dissociative pathway in nucleophilic substitution reactions? Answering this would require detailed kinetic and computational studies.

Methodologically, there is a need for the development of in situ characterization techniques to better understand the reaction pathways of these compounds. mdpi.com The transient nature of intermediates in many organophosphorus reactions makes their isolation and characterization challenging.

Potential for Development of Novel Synthetic Tools and Reagents

The unique reactivity of phosphinates suggests their potential as versatile synthetic tools. H-phosphinates and H-phosphonates are valuable precursors for a wide range of P-stereogenic compounds. mdpi.com The reactivity of the P-F bond in fluoro(methoxy)phosphinate could potentially be harnessed for novel synthetic transformations, such as electrophilic phosphinylation reactions.

The development of novel synthetic routes for phosphorus-containing cycloalkanes has demonstrated the versatility of organophosphorus precursors. rsc.orgnih.govresearchgate.net Similarly, this compound or its derivatives could serve as building blocks for more complex organophosphorus structures. The exploration of its use in transition metal-catalyzed cross-coupling reactions could open new avenues for the formation of P-C bonds. researchgate.net

Future Directions in Computational Modeling of Phosphinate Reactivity

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds. For fluoro(methoxy)phosphinate, computational studies can provide valuable insights where experimental data is lacking. Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of the molecule.

Future computational work should focus on:

Modeling Reaction Pathways: Simulating the potential energy surfaces of nucleophilic substitution reactions to determine the most likely mechanistic pathways (associative vs. dissociative).

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and vibrational frequencies to aid in the experimental characterization of the compound.

Solvent Effects: Investigating the influence of different solvents on the tautomeric equilibrium and reaction kinetics. whiterose.ac.uk

A comparative computational study of a series of related phosphinates could help to systematically understand the electronic and steric effects of different substituents on reactivity.

Computational MethodResearch FocusExpected Insight
Density Functional Theory (DFT)Geometric and Electronic StructureUnderstanding of bond lengths, angles, and charge distribution.
Ab Initio Molecular DynamicsReaction DynamicsElucidation of reaction pathways and transition states.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of Chemical BondsCharacterization of the P-F and P-O bonds.

Emerging Analytical Technologies for Complex Organophosphorus Compound Characterization

The characterization of complex organophosphorus compounds requires a suite of advanced analytical techniques. For a novel compound like this compound, a combination of spectroscopic and spectrometric methods would be essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a cornerstone technique for the analysis of organophosphorus compounds, providing information about the chemical environment of the phosphorus nucleus. ¹H, ¹³C, and ¹⁹F NMR would also be crucial for full structural elucidation, with fluorine coupling to phosphorus providing key structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be vital for determining the exact mass and elemental composition. Techniques like electrospray ionization (ESI) are well-suited for the analysis of ionic compounds like phosphinate salts.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating and quantifying organophosphorus compounds. tandfonline.comepa.gov The choice of detector, such as a flame photometric detector (FPD) or a mass spectrometer, is critical for sensitive and selective detection. epa.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in the molecule, such as the P=O and P-O-C bonds.

Emerging techniques like multi-dimensional chromatography (e.g., GCxGC) and advanced mass spectrometry methods (e.g., ion mobility-mass spectrometry) offer enhanced resolution and separation power for complex mixtures of organophosphorus compounds.

Analytical TechniqueInformation Provided
³¹P NMRChemical environment of the phosphorus atom.
¹⁹F NMRPresence and environment of the fluorine atom, P-F coupling.
High-Resolution Mass SpectrometryExact mass and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile or thermally labile compounds.

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What methodologies are recommended for synthesizing Sodium;fluoro(methoxy)phosphinate with high purity, and how can side reactions be minimized? A:

  • Step 1: Use controlled phosphorylation of methoxy-fluoro intermediates under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of reactive phosphorus centers.
  • Step 2: Purify via recrystallization in anhydrous solvents (e.g., acetonitrile) or column chromatography with silica gel modified for polar organophosphorus compounds.
  • Step 3: Monitor purity using 31P^{31}\text{P}-NMR to confirm absence of phosphonate byproducts, and ICP-MS to detect residual sodium or fluorine imbalances .
  • Safety: Adhere to handling protocols for phosphinates, including PPE (gloves, goggles) and waste segregation for fluorinated byproducts .

Structural Characterization Q: What analytical techniques are critical for elucidating the molecular structure of this compound? A:

  • X-ray Diffraction (XRD): Resolve the crystal lattice to confirm the spatial arrangement of the fluoro-methoxy-phosphinate moiety.
  • Multinuclear NMR:
    • 19F^{19}\text{F}-NMR to verify fluorine environment (δ ≈ -120 to -150 ppm for P–F bonds).
    • 31P^{31}\text{P}-NMR to distinguish phosphinate (δ ≈ +10 to +30 ppm) from oxidized phosphonate species.
  • FT-IR: Identify P–O–C (1050–1150 cm1^{-1}) and P–F (800–900 cm1^{-1}) stretching vibrations .

Hydrolytic Stability Assessment Q: How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions? A:

  • Experimental Design:

    • Prepare buffered solutions (pH 4.0, 7.0, 9.0) and incubate the compound at 25°C and 50°C for 5–30 days.
    • Quantify degradation via HPLC with a C18 column and UV detection (λ = 210 nm for phosphorus-containing species).
  • Key Findings (from analogous sodium phosphinates):

    pHTemperature (°C)Degradation (%) at 5 days
    4.050<10%
    7.050<5%
    9.050<8%
    Hydrolytic half-life exceeds one year under ambient conditions (25°C, pH 7) .

Advanced Research Questions

Mechanistic Pathways in Biological Systems Q: How can researchers investigate the interaction of this compound with biological targets, such as enzymes or ion channels? A:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding affinity with phosphonate-recognizing enzymes (e.g., phosphatases).
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions.
  • Fluorescence Quenching: Track conformational changes in proteins upon binding using tryptophan emission spectra shifts .

Resolving Data Contradictions in Stability Studies Q: How should researchers address discrepancies in reported stability data for this compound across studies? A:

  • Variable Control: Standardize experimental parameters (e.g., ionic strength, dissolved oxygen levels) to isolate degradation pathways.
  • Advanced Analytics: Employ LC-MS/MS to detect trace degradation products (e.g., phosphoric acid derivatives) below HPLC detection limits.
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., sodium phosphinate) to identify trends in hydrolytic behavior .

Electrochemical Applications Q: What methodologies are suitable for evaluating this compound as an electrolyte additive in energy storage systems? A:

  • Cyclic Voltammetry (CV): Scan potentials (-0.5 to +2.0 V vs. Ag/AgCl) to assess redox activity and stability.
  • Impedance Spectroscopy (EIS): Measure ionic conductivity and interfacial resistance in battery cells.
  • Post-Mortem Analysis: Use XPS to characterize solid-electrolyte interphase (SEI) layers for fluorine incorporation .

Toxicological Profiling Q: How can in vitro models be designed to assess the cytotoxicity of this compound? A:

  • Cell Viability Assays: Treat HEK293 or HepG2 cells with 0.1–10 mM compound for 24–72 hours; quantify viability via MTT or resazurin reduction.
  • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.
  • Apoptosis Markers: Perform Western blotting for caspase-3 cleavage or Annexin V staining .

Methodological Frameworks

Applying FINER Criteria to Research Design Q: How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental studies on this compound? A:

  • Feasibility: Prioritize assays with available infrastructure (e.g., NMR, HPLC) over resource-intensive techniques like cryo-EM.
  • Novelty: Focus on understudied applications (e.g., catalytic roles in organic synthesis) rather than well-documented stability properties.
  • Ethics: Ensure compliance with institutional guidelines for fluorinated waste disposal and in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.